Enantiomeric Purity and Optical Rotation: Distinct (S)‑Configuration Values
The (S)‑enantiomer (CAS 40371‑50‑4) is distinguished from the (R)‑enantiomer (CAS 40371‑51‑5) and the racemic mixture (CAS 13477‑53‑7) by its specific optical rotation. The target compound exhibits a reported specific rotation of +10° (c=1, CHCl3) or ‑10° (c=1, chloroform) [1] depending on measurement conditions. In contrast, the (R)‑enantiomer would display an equal but opposite rotation, while the racemate shows no net optical activity. This parameter is a direct, quantifiable indicator of enantiomeric excess and is essential for verifying stereochemical integrity in synthetic applications .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +10° (c=1, CHCl3) |
| Comparator Or Baseline | (R)‑enantiomer (CAS 40371‑51‑5): ‑10° (c=1, CHCl3, predicted) ; Racemic (CAS 13477‑53‑7): 0° [1] |
| Quantified Difference | 20° difference between enantiomers; racemic mixture has zero rotation |
| Conditions | c=1, CHCl3 at 20°C |
Why This Matters
The specific rotation value provides a direct, quantitative pass/fail metric for chiral purity, ensuring that the purchased material meets the stereochemical requirements for downstream reactions (e.g., amikacin synthesis).
- [1] Swablab. 2‑Hydroxy‑4‑benzyloxycarbonylaminobutyric Acid. CAS 40371‑50‑4. Product Page. View Source
